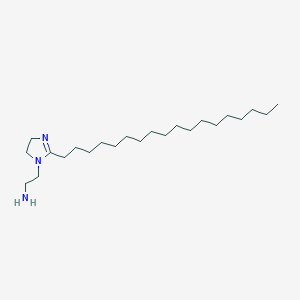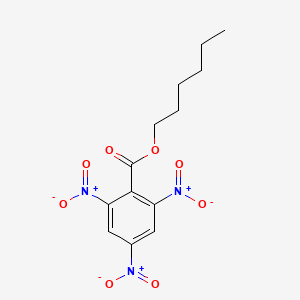![molecular formula C24H48O3 B14650116 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane CAS No. 54050-66-7](/img/structure/B14650116.png)
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with long alkyl chains and multiple ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of Alkyl Chains: Long alkyl chains are introduced through alkylation reactions, using reagents such as alkyl halides in the presence of strong bases.
Introduction of Ethoxy Groups: The ethoxy groups are added via etherification reactions, where alcohols react with ethylene oxide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The
Propriétés
Numéro CAS |
54050-66-7 |
|---|---|
Formule moléculaire |
C24H48O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
1-[8-[2-(2-methoxyethoxy)ethoxy]octyl]-2-octylcyclopropane |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-9-12-15-23-22-24(23)16-13-10-7-8-11-14-17-26-20-21-27-19-18-25-2/h23-24H,3-22H2,1-2H3 |
Clé InChI |
OOPBFCCLZBVEPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



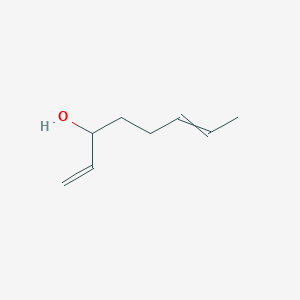

![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
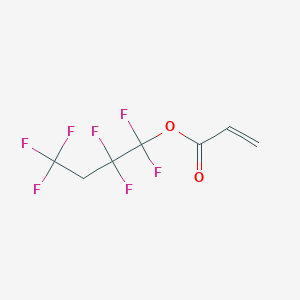
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
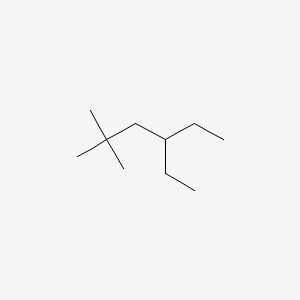
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
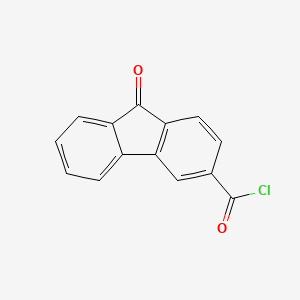
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
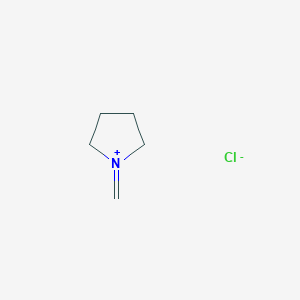
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
